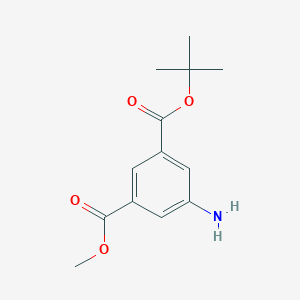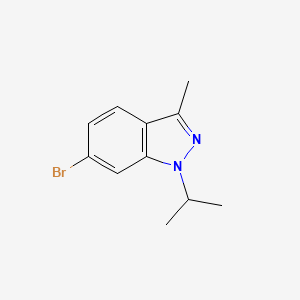
6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a bromine atom at the 6th position and a methyl group at the 3rd position, along with an isopropyl group at the 1st position, makes this compound unique and potentially useful in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-1-(1-methylethyl)-1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like 6-amino-3-methyl-1-(1-methylethyl)-1H-indazole or 6-methoxy-3-methyl-1-(1-methylethyl)-1H-indazole.
Oxidation Products: Compounds like this compound-2,3-dione.
Reduction Products: Compounds like 3-methyl-1-(1-methylethyl)-1H-indazole.
Scientific Research Applications
6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom can enhance its binding affinity and selectivity towards certain targets. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(1-methylethyl)-1H-indazole: Lacks the bromine atom, which may result in different biological activities and reactivity.
6-Chloro-3-methyl-1-(1-methylethyl)-1H-indazole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological activities.
6-Bromo-1H-indazole: Lacks the methyl and isopropyl groups, which can influence its solubility and reactivity.
Uniqueness
6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole is unique due to the combination of substituents on the indazole ring. The presence of the bromine atom at the 6th position enhances its reactivity in substitution reactions, while the methyl and isopropyl groups can influence its biological activity and solubility. This unique combination of substituents makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H13BrN2 |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
6-bromo-3-methyl-1-propan-2-ylindazole |
InChI |
InChI=1S/C11H13BrN2/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13-14/h4-7H,1-3H3 |
InChI Key |
PTQQRALOGTVFLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


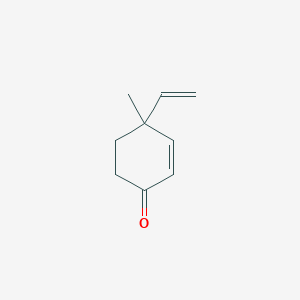
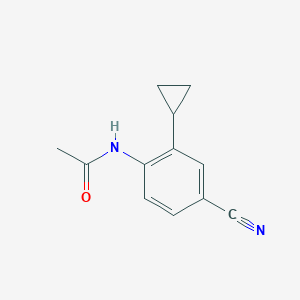
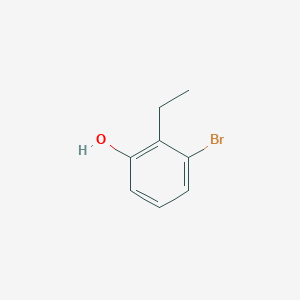
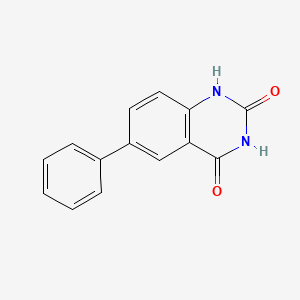
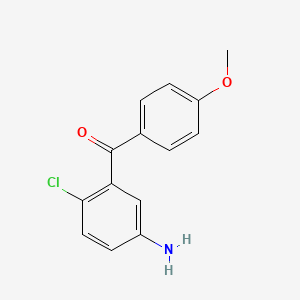


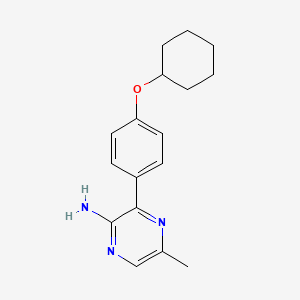
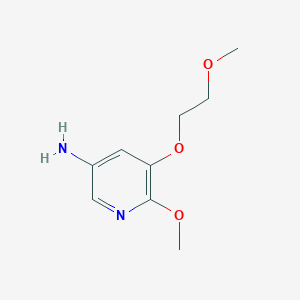
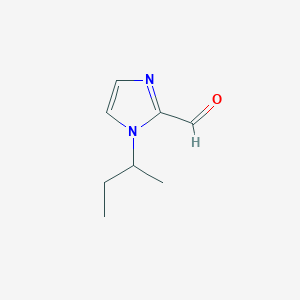
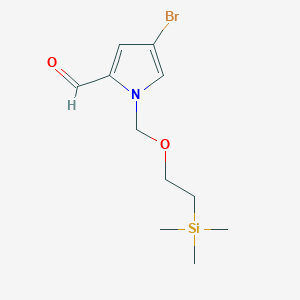
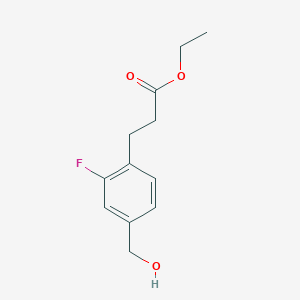
![1-[3-(3-Bromophenyl)phenyl]ethan-1-one](/img/structure/B13981449.png)
